1,1'-(Methylenebis(4,1-phenylene))bis(3-(3-chloro-2-methylphenyl)urea)
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Overview
Description
3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea typically involves multiple steps. One common approach is the reaction of 3-chloro-2-methylphenyl isocyanate with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups or atoms into the molecule.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenyl isocyanate: A precursor used in the synthesis of the target compound.
3-Chloro-4-methylphenyl isocyanate: Another related compound with similar structural features.
4-Chloro-3-methylphenol: A compound with a similar aromatic structure but different functional groups.
Uniqueness
3-(3-Chloro-2-methylphenyl)-1-{4-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]amino}phenyl)methyl]phenyl}urea is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H26Cl2N4O2 |
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Molecular Weight |
533.4 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[[4-[(3-chloro-2-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C29H26Cl2N4O2/c1-18-24(30)5-3-7-26(18)34-28(36)32-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)33-29(37)35-27-8-4-6-25(31)19(27)2/h3-16H,17H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
InChI Key |
SOUJATQRQGTEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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